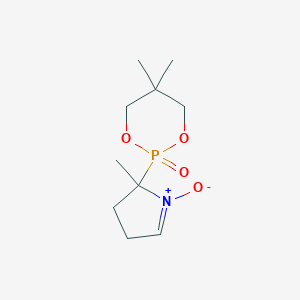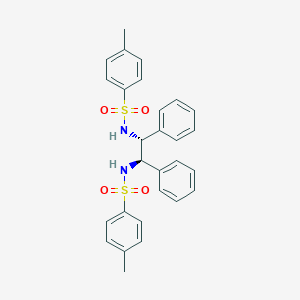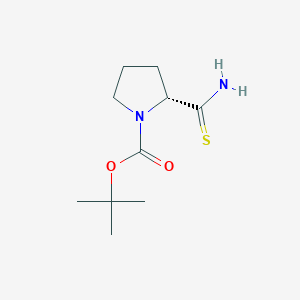
2,3-ジフルオロ-4-(トリフルオロメチル)アニリン
概要
説明
4-Amino-2,3-difluorobenzotrifluoride is an organic compound with the molecular formula C7H4F5N It is characterized by the presence of an amino group (-NH2) attached to a benzene ring that is substituted with two fluorine atoms and a trifluoromethyl group
科学的研究の応用
4-Amino-2,3-difluorobenzotrifluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents used in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, the compound may interact with the organoboron reagents and the metal catalyst to form new carbon-carbon bonds .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound participates in the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care and use appropriate safety measures .
Result of Action
Its use in the suzuki–miyaura cross-coupling reaction contributes to the formation of new carbon-carbon bonds , enabling the synthesis of a variety of organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-difluorobenzotrifluoride typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzene ring, followed by the addition of an amino group. One common method involves the nitration of 2,3-difluorobenzotrifluoride, followed by reduction to introduce the amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step.
Industrial Production Methods
Industrial production of 4-Amino-2,3-difluorobenzotrifluoride may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-Amino-2,3-difluorobenzotrifluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives and other substituted aromatic compounds.
Oxidation: Nitro derivatives are formed.
Reduction: Amine derivatives are produced.
類似化合物との比較
Similar Compounds
- 4-Amino-2,5-difluorobenzotrifluoride
- 2,3-Difluorobenzotrifluoride
- 2,5-Difluoroaniline
Uniqueness
4-Amino-2,3-difluorobenzotrifluoride is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules
特性
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVKWPCWJVMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371012 | |
| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123950-46-9 | |
| Record name | 4-Amino-2,3-difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)




![N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide](/img/structure/B55000.png)
